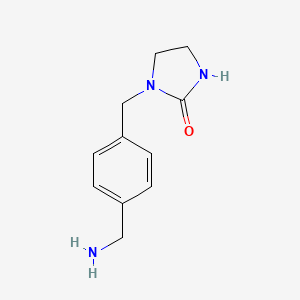

1-(4-(aminomethyl)benzyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-7-9-1-3-10(4-2-9)8-14-6-5-13-11(14)15/h1-4H,5-8,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJICMCBMOUGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one typically involves the reaction of 4-(aminomethyl)benzylamine with imidazolidin-2-one under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.25 g/mol

- CAS Number : 754166-85-3

The compound features an imidazolidinone ring, which contributes to its biological activity and potential therapeutic applications. The presence of the aminomethyl group enhances its reactivity and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Medicinal Chemistry

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one has shown promise as a pharmacophore in drug development. Its structural characteristics allow for interactions with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, studies have demonstrated that imidazolidinone derivatives can inhibit 11β-HSD1, an enzyme implicated in cortisol metabolism, suggesting potential applications in treating metabolic disorders like obesity and diabetes .

- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis in tumor cells through modulation of signaling pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for constructing more complex molecules.

- Reactions : It can undergo nucleophilic substitutions and coupling reactions, which are essential for synthesizing pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of chiral ligands for asymmetric catalysis .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties.

- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance mechanical properties or introduce functional groups that enable specific interactions with other materials.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

This suggests that the compound may act as a potential anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 2: Enzyme Inhibition

Research on the inhibition of 11β-HSD1 revealed that derivatives of imidazolidinone could effectively reduce cortisol levels in vitro. The IC50 value for one such derivative was reported at approximately 50 nM, indicating strong inhibitory potential.

| Compound | IC50 (nM) |

|---|---|

| Control | >1000 |

| Imidazolidinone Derivative | 50 |

This highlights the therapeutic potential of the compound in managing conditions related to cortisol dysregulation.

Mechanism of Action

The mechanism of action of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

The imidazolidin-2-one scaffold is a common framework in drug discovery. Below, we compare 1-(4-(aminomethyl)benzyl)imidazolidin-2-one with structurally related analogs, emphasizing substituent effects on physicochemical properties and biological activity.

Structural and Functional Group Variations

Key Observations:

Substituent Bulk and Bioactivity: Compound 18c () demonstrates potent acetylcholinesterase (AChE) inhibition due to its bulky 3,4-dimethoxybenzyl and piperidinyl-methyl groups, which likely enhance target binding in Alzheimer’s therapy . In contrast, the simpler 4-aminophenyl substituent in 1-(4-aminophenyl)imidazolidin-2-one () is optimized for PDE4B inhibition, where smaller substituents may favor enzyme active-site penetration .

Electronic Effects :

- Electron-withdrawing groups (e.g., -Cl in 1-(4-chlorobenzyl)imidazolidin-2-one) may improve metabolic stability but reduce solubility, whereas electron-donating groups (e.g., -OCH₃ in 18c) enhance solubility but may increase susceptibility to oxidation .

Pharmacological Performance

- Anti-Alzheimer’s Activity : Compound 18c showed superior AChE inhibition (IC₅₀ < 1 µM) compared to donepezil, a standard drug, due to dual binding interactions at the catalytic and peripheral anionic sites of AChE .

- PDE4B Inhibition: 1-(4-Aminophenyl)imidazolidin-2-one derivatives exhibit IC₅₀ values in the nanomolar range, attributed to optimal fit within the enzyme’s hydrophobic pocket .

- Antimicrobial Potential: Chlorinated analogs (e.g., 1-(4-chlorobenzyl)imidazolidin-2-one) demonstrate moderate activity against bacterial strains, though detailed mechanistic studies are lacking .

Biological Activity

1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that imidazolidinone derivatives exhibit significant anticancer properties. For instance, a series of imidazolidinone compounds were synthesized and evaluated for their anticancer activity against various cancer cell lines, including colorectal cancer (CRC) cells. The study found that certain derivatives induced apoptosis through the reactive oxygen species (ROS) pathway and activated the c-Jun N-terminal kinase (JNK) signaling pathway .

Table 1: Anticancer Activity of Imidazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9r | HCT116 | 10.5 | ROS production, JNK activation |

| 9r | SW620 | 12.0 | ROS production, JNK activation |

The compound 9r , a derivative of imidazolidinone, was highlighted for its ability to induce mitochondrial apoptosis in CRC cells by increasing ROS levels, which subsequently activated apoptotic pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, imidazolidinone derivatives have been reported to possess anti-inflammatory effects. A study evaluated various substituted imidazolidine derivatives for their anti-inflammatory activity in vivo. The results indicated that these compounds significantly reduced inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound induces apoptosis in cancer cells via ROS accumulation and subsequent activation of the JNK pathway.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and modulate immune responses, contributing to its anti-inflammatory properties.

Case Studies

Case Study 1 : A study synthesized a series of imidazolidinone derivatives and tested their effects on CRC cell lines. The most potent compound exhibited an IC50 value of 10.5 µM against HCT116 cells, showcasing significant cytotoxicity and apoptosis induction through ROS pathways .

Case Study 2 : Another investigation focused on the synthesis and evaluation of new imidazolidine derivatives for their anti-inflammatory activity. The results showed a marked reduction in inflammation markers in treated animal models compared to controls, indicating promising therapeutic potential .

Q & A

Q. How to develop a validated HPLC method for quantifying the compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.